

Application Notes and Protocols: TAMRA-PEG8-NHS Antibody Labeling

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Compound of Interest

Compound Name: *Tamra-peg8-nhs*

Cat. No.: *B15137605*

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This document provides a detailed protocol for the covalent labeling of antibodies with **TAMRA-PEG8-NHS** ester. This reagent allows for the attachment of the fluorescent TAMRA dye to an antibody via a flexible polyethylene glycol (PEG) spacer, which can help to improve solubility and reduce steric hindrance. The protocol covers the labeling reaction, purification of the conjugate, and determination of the degree of labeling.

Introduction

N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins, particularly antibodies.^{[1][2][3]} The NHS ester reacts with primary amine groups (-NH₂) present on the side chains of lysine residues and the N-terminus of the antibody to form a stable amide bond.^{[2][3]} The reaction is most efficient at a slightly alkaline pH (8.0-9.0).^{[4][5]} The inclusion of a PEG spacer can enhance the accessibility of the dye and minimize its impact on the antibody's binding affinity. TAMRA (carboxytetramethylrhodamine) is a bright rhodamine-based dye with excitation and emission maxima around 555 nm and 580 nm, respectively, making it suitable for a variety of fluorescence-based applications.^[5]

Key Experimental Considerations

- **Antibody Purity:** The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the NHS ester.^{[1][6][7]}

- pH Control: The labeling reaction is highly pH-dependent. The optimal pH for the reaction is between 8.0 and 8.5 to ensure that the primary amines on the antibody are deprotonated and available for reaction.[1][4]
- Molar Ratio: The molar ratio of the **TAMRA-PEG8-NHS** ester to the antibody will determine the final degree of labeling (DOL). A molar excess of the dye is typically used, and the optimal ratio should be determined empirically for each antibody.[4][6][8]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies.

1. Materials and Reagents

- Antibody to be labeled (in an amine-free buffer such as PBS)
- **TAMRA-PEG8-NHS** ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][4]
- 1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[1][4]
- Phosphate-Buffered Saline (PBS), pH 7.4
- Purification column (e.g., Sephadex G-25) or dialysis cassette[1][7]
- Spectrophotometer

2. Antibody Preparation

If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or protein stabilizers (e.g., BSA), it must be purified before labeling. This can be achieved by dialysis against PBS or by using a spin column.[6][7]

3. Labeling Reaction

- Adjust the antibody concentration to 1-10 mg/mL in PBS.[4]

- Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5.[\[1\]](#)[\[4\]](#)
- Immediately before use, dissolve the **TAMRA-PEG8-NHS** ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[\[1\]](#)[\[6\]](#)
- Calculate the required volume of the dye solution. A starting point is to use a 10- to 20-fold molar excess of the dye to the antibody.[\[8\]](#)
- Add the calculated volume of the **TAMRA-PEG8-NHS** ester solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.[\[1\]](#)

4. Purification of the Labeled Antibody

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[\[1\]](#)[\[7\]](#)

- Gel Filtration:
 - Equilibrate the column with PBS.
 - Apply the reaction mixture to the column.
 - Elute with PBS. The first colored band to elute will be the labeled antibody. The second, slower-moving band will be the free dye.[\[7\]](#)
- Dialysis:
 - Transfer the reaction mixture to a dialysis cassette.
 - Dialyze against a large volume of PBS at 4°C for several hours to overnight, with at least two changes of buffer.

5. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.^[9] An optimal DOL for most applications is between 2 and 10.^{[10][11]}

- Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the maximum absorbance of TAMRA (~555 nm, A_{max}).
- Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.
- Calculate the DOL using the following formula:

$$\text{DOL} = (\text{A}_{\text{max}} * \epsilon_{\text{protein}}) / [(\text{A}_{280} - (\text{A}_{\text{max}} * \text{CF})) * \epsilon_{\text{dye}}]$$

Where:

- A_{max} = Absorbance at the maximum wavelength of the dye.
- A₂₈₀ = Absorbance at 280 nm.
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).^[10]
- ϵ_{dye} = Molar extinction coefficient of the dye at its A_{max}.
- CF = Correction factor (A₂₈₀ of the dye / A_{max} of the dye).

Quantitative Data Summary

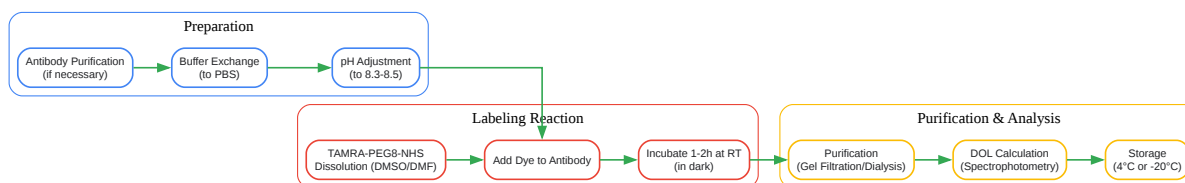
Parameter	Recommended Range/Value	Reference
Antibody Concentration	1 - 10 mg/mL	[4]
Reaction pH	8.0 - 8.5	[1][4]
Molar Ratio (Dye:Antibody)	10:1 to 20:1 (starting point)	[8]
Incubation Time	1 - 2 hours	[1]
Incubation Temperature	Room Temperature	[1]
Optimal Degree of Labeling (DOL)	2 - 10	[10][11]

Storage of Labeled Antibody

Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[1][7] Protect from light. If the protein concentration is low (<1 mg/mL), adding a stabilizer like BSA (1-10 mg/mL) can be beneficial.

Visualizations

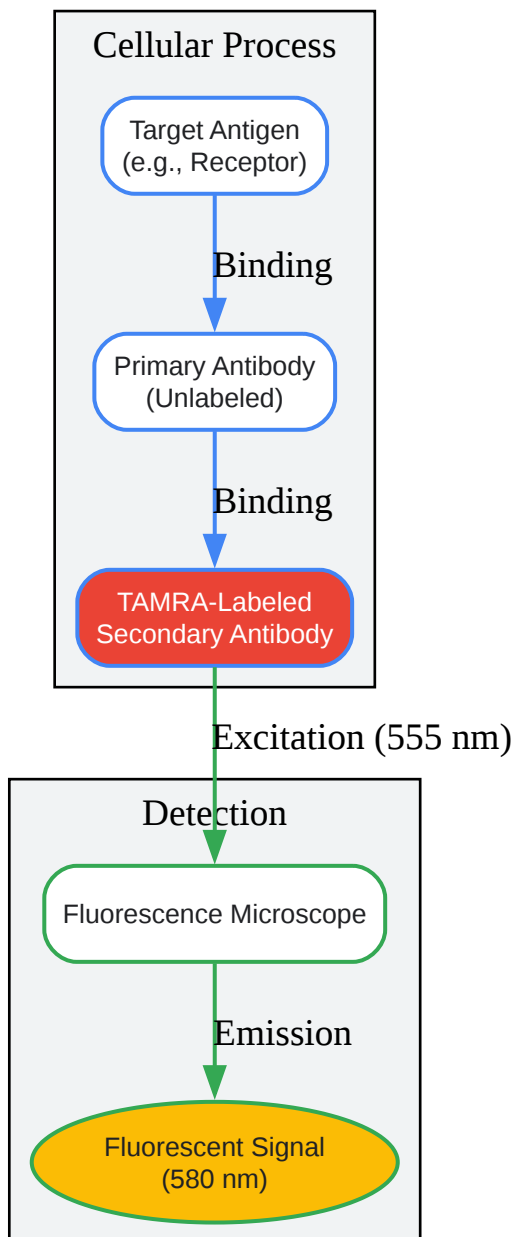
Experimental Workflow



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Caption: Workflow for labeling antibodies with **TAMRA-PEG8-NHS**.

Application Example: Immunofluorescence Signaling Pathway



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Caption: Indirect immunofluorescence using a TAMRA-labeled secondary antibody.

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